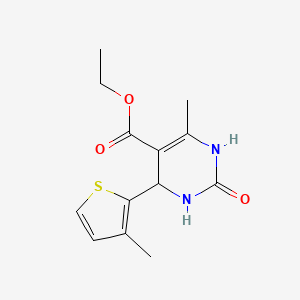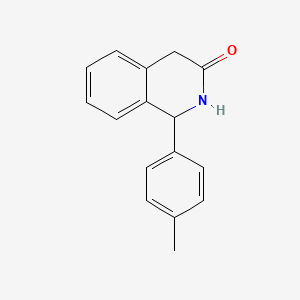![molecular formula C14H23N3O2S B4923853 N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4923853.png)
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that targets specific enzymes and receptors in the body, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide involves the inhibition of specific enzymes and receptors in the body. It works by binding to the active site of these enzymes and receptors, preventing them from carrying out their normal functions. This leads to a reduction in the activity of the enzymes and receptors, which in turn leads to a reduction in the symptoms of various diseases.
Biochemical and Physiological Effects:
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have neuroprotective effects and can reduce the symptoms of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide in lab experiments include its specificity and potency. It has been shown to have a high affinity for its target enzymes and receptors, making it an effective inhibitor. However, its limitations include its high cost and the difficulty in synthesizing and purifying the compound.
Direcciones Futuras
There are numerous future directions for the study of N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of new therapeutic applications for the compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound and its mechanism of action.
Conclusion:
In conclusion, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide is a promising chemical compound with potential therapeutic applications. Its specificity and potency make it an effective inhibitor of various enzymes and receptors, making it a promising candidate for the treatment of cancer, inflammation, and autoimmune diseases. Further research is needed to fully understand its mechanism of action and to identify new therapeutic applications for the compound.
Métodos De Síntesis
The synthesis of N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the preparation of the starting materials, which are commercially available. The second step involves the reaction of the starting materials with various reagents to form the desired compound. The final step involves purification and isolation of the compound using techniques such as chromatography.
Aplicaciones Científicas De Investigación
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on various enzymes and receptors, making it a promising candidate for the treatment of cancer, inflammation, and autoimmune diseases. Studies have also shown that it has potential as a neuroprotective agent and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-17(13-8-4-3-5-9-13)14-12(7-6-10-15-14)11-16-20(2,18)19/h6-7,10,13,16H,3-5,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYPYGDCRZENIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=CC=N2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B4923779.png)
![2-(4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4923781.png)

![1-(3-methoxybenzyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4923799.png)
![2-(5-{4-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4923807.png)

![N-(2-methoxyethyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4923819.png)
![butyl {2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate hydrochloride](/img/structure/B4923825.png)
![N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923830.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4923852.png)
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923861.png)

![4-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4923877.png)